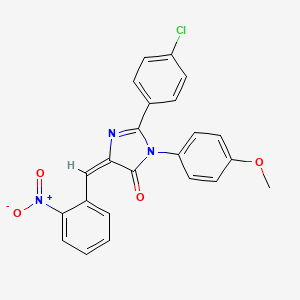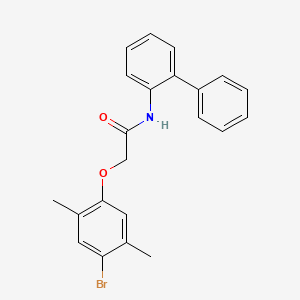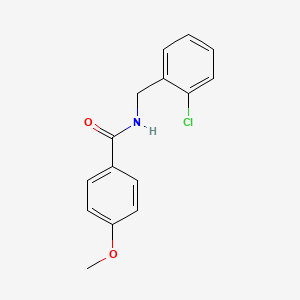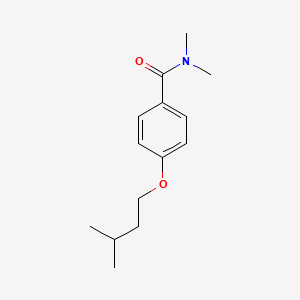![molecular formula C15H18ClNO3 B4961851 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been found to have potential therapeutic applications in the field of breast cancer research.
作用機序
The mechanism of action of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves its selective binding to estrogen receptors in breast cancer cells. The compound acts as a partial agonist of estrogen receptors, which means that it has both agonistic and antagonistic effects on these receptors. By binding to estrogen receptors, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine can inhibit the growth of estrogen receptor-positive breast cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. In addition, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine has been found to have neuroprotective effects and could be a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its high selectivity for estrogen receptors, its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and its potential therapeutic applications in the field of breast cancer research. However, the limitations of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its limited solubility in water and its potential toxicity to non-target cells.
将来の方向性
The future directions for the research on 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine include the optimization of its synthesis method for higher yield and purity, the development of more water-soluble derivatives of the compound, and the investigation of its potential therapeutic applications in other fields such as neurodegenerative disorders. Other future directions could include the elucidation of the compound's mechanism of action, the investigation of its potential side effects, and the development of more potent and selective derivatives of the compound.
合成法
The synthesis of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves the reaction of 4-chloro-2-methoxyphenol with propargyl bromide in the presence of potassium carbonate to obtain 4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-ol. This intermediate is then reacted with morpholine in the presence of trifluoroacetic acid to obtain the final product. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
The potential therapeutic application of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine lies in its ability to selectively bind to estrogen receptors in breast cancer cells. It has been found to inhibit the growth of estrogen receptor-positive breast cancer cells in vitro and in vivo. The compound has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. These findings suggest that 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine could be a promising candidate for the treatment of breast cancer.
特性
IUPAC Name |
4-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-18-15-12-13(16)4-5-14(15)20-9-3-2-6-17-7-10-19-11-8-17/h4-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPXRKGFGVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)

![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)